
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of isoxazole derivatives and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been found to possess anti-inflammatory and analgesic properties. In vivo studies have shown that this compound reduces tumor growth in mice models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide. One of the areas of research is the development of new drugs based on this compound for the treatment of cancer, inflammation, and pain. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for this compound can improve its bioavailability and efficacy, making it a more promising candidate for drug development.
Métodos De Síntesis
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide has been synthesized using different methods. One of the most common methods involves the reaction of 1-methylpyrazole-4-carboxylic acid with hydroxylamine hydrochloride to form 1-methylpyrazole-4-carboxylic acid hydroxamic acid. The resulting product is then reacted with 3-bromopropionyl chloride to obtain N-(3-bromopropionyl)-1-methylpyrazole-4-carboxamide. The final step involves the reaction of N-(3-bromopropionyl)-1-methylpyrazole-4-carboxamide with sodium azide and copper (I) iodide to form this compound.
Aplicaciones Científicas De Investigación
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-5-6(4-9-12)8(13)10-7-2-3-14-11-7/h2-5H,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMAWCXNLYZZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

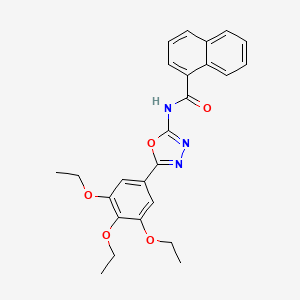

![2-Butyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815037.png)
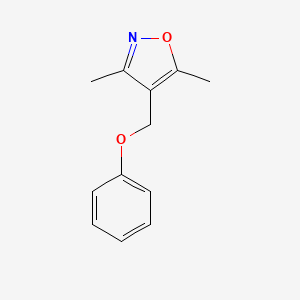
![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
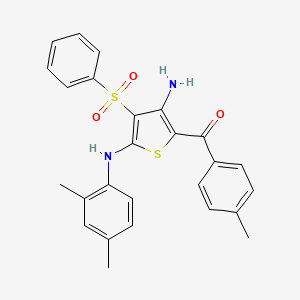
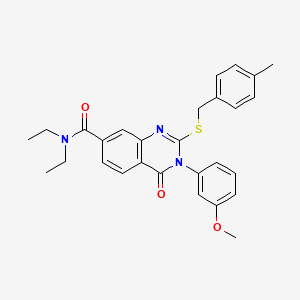
![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)
![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)

![N-(4-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2815050.png)
![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)
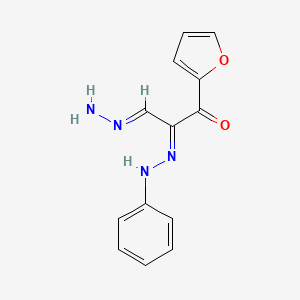
![(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2815058.png)